molecular formula C8H11N3O B2800186 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one CAS No. 85198-92-1

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one

Cat. No.: B2800186
CAS No.: 85198-92-1
M. Wt: 165.196
InChI Key: TUVQEGJDHDOGCJ-UHFFFAOYSA-N
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Description

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the imidazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylimidazole with a suitable lactam precursor under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methylimidazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylimidazol-4-yl)pyrrolidin-2-one is unique due to its combination of the imidazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its individual components .

Properties

IUPAC Name

4-(1-methylimidazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-4-7(10-5-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVQEGJDHDOGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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